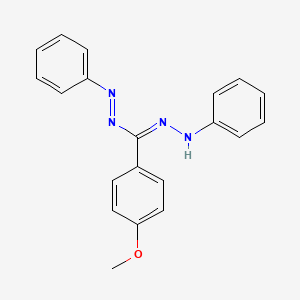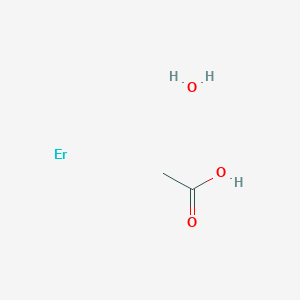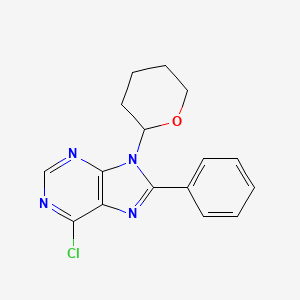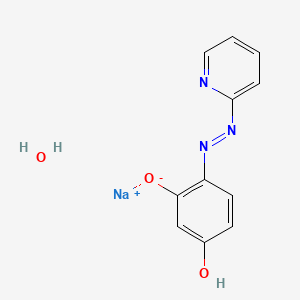
4-(2-Pyridylazo)resorcinol monosodium salt monohydrate
説明
Synthesis Analysis
PAR has been synthesized for use as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead. It is recognized as the most sensitive reagent for cobalt, the most sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for lead estimation (Pollard, Hanson, & Geary, 1959).
Molecular Structure Analysis
PAR's efficacy in detecting and quantifying metal ions lies in its molecular structure, which allows for the formation of stable complexes with metal ions. The molar absorption coefficients and stability constants of metal complexes of PAR have been rigorously investigated, highlighting its role as a chromogenic chelator for various metal ions across the d, p, and f blocks (Kocyła, Pomorski, & Krężel, 2015).
Chemical Reactions and Properties
PAR's ability to form complexes with metal ions is a key aspect of its chemical reactions and properties. It has been used to functionalize thermosensitive ionic microgels for the optical detection of heavy metal ions, demonstrating high selectivity and sensitivity (Zhou, Nie, & Du, 2015). Additionally, its complexation with metals such as niobium and vanadium has been extensively studied, providing a basis for spectrophotometric determinations of these elements (Belcher, Ramakrishna, & West, 1962).
Physical Properties Analysis
The physical properties of PAR, including its solubility and interaction with solvents, significantly affect its applications in analytical chemistry. Its extraction with chloroform and interaction with tetraphenylarsonium and phosphonium chlorides have been studied to optimize its analytical applications (Marić & Široki, 1996).
Chemical Properties Analysis
The chemical properties of PAR, especially its acidity constants and interactions with heavy metals, have been the focus of various studies. These investigations have provided valuable insights into its behavior in different solvent systems and under varying pH conditions, facilitating its use in complexation reactions for metal ion detection and quantification (Ghasemi, Niazi, Kubista, & Elbergali, 2002).
科学的研究の応用
-
Spectrophotometric Determination of Metal Ions
-
Preparation of Titanium Reagent
-
Measurement of Zinc Transition Metal Ions
-
Cloud Point Extraction of Metal Ions
-
Chelate Titration of Metal Ions
-
Post-column Derivatization of Transition Metals
-
Colorimetric Analysis of Gold, Cobalt, Chromium, Iron
-
Cloud Point Extraction of Copper, Zinc, Cadmium, Nickel
-
Chelate Titration of Aluminum, Mercury, Lead, Nickel
-
Colorimetric Analysis of Gold, Cobalt, Chromium, Iron
-
Cloud Point Extraction of Copper, Zinc, Cadmium, Nickel
-
Chelate Titration of Aluminum, Mercury, Lead, Nickel
Safety And Hazards
将来の方向性
As a chromogenic agent and metallochromic indicator, PAR has potential applications in the spectrophotometric determination of various metal ions . Its use in the preparation of titanium reagent for the spectrometric measurement of hydrogen peroxide and superoxide anion also suggests potential future directions in analytical chemistry .
特性
IUPAC Name |
sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHFHNVYQMFVAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11444 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-(2-Pyridylazo)resorcinolmonosodiumsalthydrate | |
CAS RN |
16593-81-0 | |
| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
A new series of dodecyl derivatives of non‐cyclic and cyclic ethers, as the extractors have been synthesized by imination, reduction of imines and cyclization steps, and the …
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)


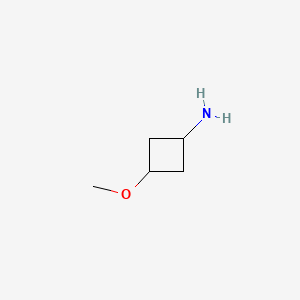
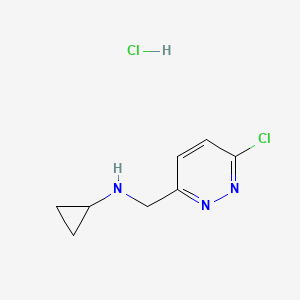
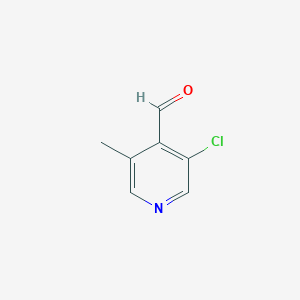
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
